molecular formula C10H8F2N2O2 B2713268 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid CAS No. 1329167-02-3

4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid

Cat. No.: B2713268
CAS No.: 1329167-02-3
M. Wt: 226.183
InChI Key: VWCXVXUMGCSOAE-UHFFFAOYSA-N
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Description

4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid is a fluorinated indazole derivative with potential applications in various fields of chemistry, biology, medicine, and industry. This compound features a fluorine atom at the 4 and 6 positions, a methyl group at the 1 and 3 positions, and a carboxylic acid group at the 5 position of the indazole ring system.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with commercially available indazole derivatives.

  • Methylation: The methylation at the 1 and 3 positions can be performed using methylating agents like methyl iodide or dimethyl sulfate.

  • Carboxylation: The carboxylic acid group at the 5 position can be introduced using reagents like carbon monoxide in the presence of a suitable catalyst.

Industrial Production Methods: Industrial-scale production of this compound involves optimizing the reaction conditions to achieve high yields and purity. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce environmental impact.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

  • Substitution: The fluorine atoms can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles such as amines or alcohols are used in the presence of a base.

Major Products Formed:

  • Oxidation: Esters, amides, and carboxylic acids.

  • Reduction: Alcohols, aldehydes, and carboxylic acids.

  • Substitution: Fluorinated amines, ethers, and alcohols.

Scientific Research Applications

Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with various biological activities, such as antiviral, anti-inflammatory, and anticancer properties. Medicine: The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases. Industry: It is used in the development of new materials and chemical processes, particularly in the field of fluorine chemistry.

Comparison with Similar Compounds

  • 4,6-Difluoro-1H-indazole-5-carboxylic acid: Lacks the methyl groups at the 1 and 3 positions.

  • 1,3-Dimethyl-1H-indazole-5-carboxylic acid: Lacks the fluorine atoms at the 4 and 6 positions.

  • 4,6-Difluoro-1,3-dimethyl-1H-indazole: Lacks the carboxylic acid group at the 5 position.

Uniqueness: The presence of both fluorine atoms and methyl groups in 4,6-Difluoro-1,3-dimethyl-1H-indazole-5-carboxylic acid enhances its chemical stability and biological activity compared to its similar counterparts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.

Properties

IUPAC Name

4,6-difluoro-1,3-dimethylindazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2N2O2/c1-4-7-6(14(2)13-4)3-5(11)8(9(7)12)10(15)16/h3H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCXVXUMGCSOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC(=C(C(=C12)F)C(=O)O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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